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Compound of Interest

Compound Name: 1H,1H-Perfluoropentylamine

Cat. No.: B1350127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H,1H-
Perfluoropentylamine, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine. Due to the

limited availability of public experimental spectra for this specific compound, this guide presents

predicted data and representative spectroscopic characteristics based on analogous

fluorinated amines. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable

researchers to generate their own data.

Chemical Structure and Properties
IUPAC Name: 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine[1]

Synonyms: 1H,1H-Perfluoropentylamine, 1H,1H-Nonafluoropentylamine[1]

Molecular Formula: C₅H₄F₉N[1]

Molecular Weight: 249.08 g/mol [1]

CAS Number: 355-27-1[1]

Spectroscopic Data
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While a complete set of experimental spectra for 1H,1H-Perfluoropentylamine is not readily

available in public databases, the following sections provide predicted and expected

spectroscopic characteristics.

Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and

fragmentation pattern of a compound. For 1H,1H-Perfluoropentylamine, the predicted mass

spectral data is summarized below.

Adduct Ion Predicted m/z

[M+H]⁺ 250.02728

[M+Na]⁺ 272.00922

[M-H]⁻ 248.01272

[M]⁺ 249.01945

Data sourced from PubChem predictions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

For 1H,1H-Perfluoropentylamine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed

structural information.

Expected ¹H NMR Spectral Data:

Protons Multiplicity
Expected Chemical
Shift (δ, ppm)

Coupling
Constants (J, Hz)

-CH₂- Triplet ~3.0 - 3.5 J(H-F) ≈ 10-15 Hz

-NH₂ Broad Singlet ~1.5 - 2.5 -

Expected ¹³C NMR Spectral Data:
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Carbon Expected Chemical Shift (δ, ppm)

-CH₂- ~40 - 50

-CF₂- ~110 - 125 (multiple signals expected)

-CF₃ ~115 - 125

Expected ¹⁹F NMR Spectral Data:

Fluorine Group
Expected Chemical Shift (δ, ppm, relative
to CFCl₃)

-CF₂- (alpha to CH₂) ~ -120 to -130

-CF₂- (beta to CH₂) ~ -125 to -135

-CF₂- (gamma to CH₂) ~ -120 to -130

-CF₃ ~ -80 to -85

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

IR absorption bands for 1H,1H-Perfluoropentylamine are listed below.
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H
Stretch (asymmetric &

symmetric)
3400 - 3250 Medium

C-H Stretch 2960 - 2850 Medium

N-H Bend (scissoring) 1650 - 1580 Medium

C-F Stretch 1350 - 1100 Strong, Broad

C-N Stretch 1250 - 1020 Medium

Characteristic

absorption ranges for

amines and

fluorinated

compounds.[3][4][5]

Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for

fluorinated amines like 1H,1H-Perfluoropentylamine.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1H,1H-Perfluoropentylamine.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or

DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H

and ¹³C NMR, or a fluorinated reference compound (e.g., CFCl₃) for ¹⁹F NMR, if not using the
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solvent signal as a reference.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 1-5 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 200-250 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: -250 to 0 ppm (or a wider range if necessary).

Number of Scans: 64-256.

Relaxation Delay (d1): 1-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.
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Perform baseline correction.

Calibrate the chemical shift scale using the internal standard or solvent peak.

Integrate the signals for quantitative analysis.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small drop of liquid 1H,1H-Perfluoropentylamine directly onto the ATR crystal.

Acquire the sample spectrum.

Sample Preparation (Thin Film - for volatile liquids):

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Mount the plates in the spectrometer's sample holder.

Acquire the spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Processing:

The software will automatically ratio the sample spectrum against the background spectrum

to generate the final absorbance or transmittance spectrum.

Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer

(e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Sample Preparation (for ESI):

Prepare a stock solution of 1H,1H-Perfluoropentylamine in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often

with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium

hydroxide (0.1%) for negative ion mode to promote ionization.

Direct Infusion Analysis:

Introduce the diluted sample solution into the ion source via a syringe pump at a constant

flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z

range (e.g., 50-500).

LC-MS Analysis (for mixture analysis or to improve signal):

Inject the diluted sample onto a suitable liquid chromatography column (e.g., a C18 column).

Elute the compound using an appropriate mobile phase gradient (e.g., water/acetonitrile with

0.1% formic acid).

The eluent is directly introduced into the mass spectrometer's ion source.
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Data Acquisition and Processing:

Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to

maximize the signal of the analyte.

For high-resolution MS, perform internal or external calibration to ensure high mass

accuracy.

Process the raw data to identify the molecular ion and any characteristic fragment ions.

Compare the measured accurate mass to the calculated theoretical mass to confirm the

elemental composition.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 1H,1H-Perfluoropentylamine.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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(1H,1H-Perfluoropentylamine)

Dissolution in
Deuterated Solvent (NMR)

or Volatile Solvent (MS)

FTIR Spectrometer

Dilution for
MS Analysis

NMR Spectrometer
(¹H, ¹³C, ¹⁹F)

Mass Spectrometer
(ESI or EI)

Fourier Transform
Phase & Baseline Correction

Background Subtraction
Peak Picking

Mass Calibration
Peak Identification

Structural Elucidation
& Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis, from sample

preparation to data acquisition and final structural interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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